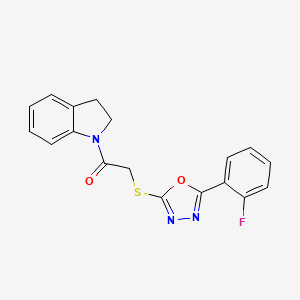

WAY-313201

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2S/c19-14-7-3-2-6-13(14)17-20-21-18(24-17)25-11-16(23)22-10-9-12-5-1-4-8-15(12)22/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBQZCZKATXAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The sFRP-1 Inhibitor WAY-316606: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and metabolic bone diseases.[1][2] Secreted Frizzled-Related Protein 1 (sFRP-1) is a key endogenous antagonist of the canonical Wnt pathway. It functions by binding directly to Wnt ligands, thereby preventing their interaction with the Frizzled family of receptors and subsequent activation of downstream signaling.[1][3]

This technical guide focuses on the small molecule inhibitor, WAY-316606, a potent antagonist of sFRP-1. By inhibiting the inhibitor, WAY-316606 effectively activates Wnt signaling, presenting a promising therapeutic strategy for conditions characterized by suppressed Wnt pathway activity. This document provides an in-depth overview of the function of WAY-316606, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the initial query specified WAY-313201, publicly available scientific literature does not substantiate its role as an sFRP-1 inhibitor. In contrast, WAY-316606 is a well-characterized compound with a clear function in this context, and is therefore the focus of this guide.

Core Function: sFRP-1 Inhibition and Wnt Pathway Activation

WAY-316606 is a diphenylsulfone sulfonamide compound that directly binds to sFRP-1, preventing it from sequestering Wnt ligands.[2] This allows Wnt proteins to bind to their Frizzled (Fz) receptors and the LRP5/6 co-receptors, initiating the canonical Wnt/β-catenin signaling cascade. The downstream effect is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF target genes, promoting cellular responses such as bone formation.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of WAY-316606 with sFRP-1 and its functional consequences on the Wnt signaling pathway.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 0.08 µM | Tryptophan Fluorescence Quenching | [2] |

| Binding Affinity (KD) to sFRP-2 | 1 µM | Not Specified | [3] |

| Inhibitory Concentration (IC50) | 0.5 µM | Fluorescence Polarization (FP) Binding Assay | [5][6] |

| Functional Potency (EC50) | 0.65 µM | TCF-Luciferase Reporter Gene Assay (U2-OS cells) | [2][3][5] |

| Functional Potency (EC50) for Bone Formation | ~1 nM | Murine Calvarial Organ Culture Assay | [3] |

Table 1: Binding Affinity and Functional Potency of WAY-316606

Signaling Pathway Visualization

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for sFRP-1 and its inhibitor, WAY-316606.

Caption: Canonical Wnt signaling pathway with sFRP-1 and WAY-316606.

Experimental Protocols

Detailed methodologies for key experiments used to characterize WAY-316606 are provided below.

TCF-Luciferase Reporter Gene Assay

This cell-based functional assay measures the activation of the canonical Wnt signaling pathway.

Objective: To determine the EC50 of WAY-316606 in activating Wnt signaling.

Materials:

-

U2-OS human osteosarcoma cells

-

TCF-luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])[7]

-

Control vector with a constitutive reporter (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human sFRP-1

-

Wnt3a conditioned medium

-

WAY-316606

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture U2-OS cells in appropriate growth medium.

-

Co-transfect cells with the TCF-luciferase reporter vector and the control Renilla vector.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Treatment:

-

Pre-incubate recombinant human sFRP-1 with varying concentrations of WAY-316606 for 30 minutes.

-

Add the sFRP-1/WAY-316606 mixture to the transfected cells, followed by the addition of Wnt3a conditioned medium to stimulate the pathway.

-

Include controls: cells with Wnt3a alone, cells with Wnt3a and sFRP-1 (no WAY-316606), and untreated cells.

-

-

Luciferase Assay:

-

After 16-24 hours of incubation, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of WAY-316606 to determine the EC50 value.

-

Caption: Workflow for the TCF-Luciferase Reporter Gene Assay.

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity (KD) between a protein and a small molecule.

Objective: To measure the KD of WAY-316606 for sFRP-1.

Materials:

-

Purified recombinant human sFRP-1

-

WAY-316606

-

Spectrofluorometer

-

Assay buffer (e.g., PBS)

Protocol:

-

Preparation:

-

Prepare a stock solution of sFRP-1 in the assay buffer.

-

Prepare a series of dilutions of WAY-316606 in the same buffer.

-

-

Measurement:

-

Place the sFRP-1 solution in a quartz cuvette.

-

Excite the tryptophan residues in sFRP-1 at approximately 295 nm and measure the emission spectrum (typically peaking around 340 nm).

-

Titrate the sFRP-1 solution with increasing concentrations of WAY-316606.

-

After each addition, allow the mixture to equilibrate and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Measure the decrease (quenching) in fluorescence intensity at the emission maximum as a function of the WAY-316606 concentration.

-

Correct for any inner filter effects if the compound absorbs at the excitation or emission wavelengths.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD).[1]

-

Caption: Workflow for Tryptophan Fluorescence Quenching Assay.

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of compounds on bone formation in a system that retains the three-dimensional architecture of bone tissue.

Objective: To evaluate the anabolic activity of WAY-316606 on bone formation.

Materials:

-

Neonatal mice (5-7 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium with 0.1% BSA)

-

WAY-316606

-

Fixative (e.g., 70% ethanol)

-

Staining solutions for bone (e.g., von Kossa for mineralized tissue, hematoxylin and eosin for cellular components)

-

Microscope and image analysis software

Protocol:

-

Dissection and Culture:

-

Dissect the calvaria (frontal and parietal bones) from neonatal mice.

-

Culture individual calvaria in separate wells of a 24-well plate.

-

-

Treatment:

-

Treat the calvaria with varying concentrations of WAY-316606 or vehicle control.

-

Culture for 5-7 days, changing the medium every 2-3 days.

-

-

Histological Processing:

-

Fix the calvaria in 70% ethanol.

-

Dehydrate and embed the tissues in paraffin.

-

Section the embedded calvaria (e.g., 5 µm sections).

-

-

Staining and Analysis:

-

Stain the sections with von Kossa and H&E.

-

Perform histomorphometric analysis to quantify parameters such as total bone area, osteoblast number, and osteoid surface.

-

-

Data Analysis:

-

Compare the bone formation parameters between the WAY-316606-treated and control groups to determine the effect of the compound.

-

Caption: Workflow for Murine Calvarial Organ Culture Assay.

Conclusion

WAY-316606 is a valuable research tool for investigating the role of the Wnt signaling pathway in various biological and pathological processes. As a potent and specific inhibitor of sFRP-1, it provides a mechanism to upregulate Wnt signaling in a controlled manner. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing WAY-316606 to explore the therapeutic potential of Wnt pathway modulation. Further research into the in vivo efficacy and safety of WAY-316606 and similar sFRP-1 inhibitors is warranted to translate these promising preclinical findings into novel therapies.

References

- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]

WAY-313201: A Technical Guide to Wnt Signaling Pathway Activation via sFRP-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a range of diseases, including cancer, osteoporosis, and hair loss. Consequently, therapeutic modulation of the Wnt pathway is of significant interest. One promising strategy involves the inhibition of endogenous Wnt antagonists, such as Secreted Frizzled-Related Protein 1 (sFRP-1). This technical guide provides an in-depth overview of WAY-313201 and its potent analog, WAY-316606, small molecule inhibitors of sFRP-1 that activate the canonical Wnt signaling pathway. This document details their mechanism of action, presents quantitative data on their efficacy, and provides comprehensive experimental protocols for their study.

Chemical and Physical Properties

This compound and WAY-316606 are distinct chemical entities, though they are often discussed together due to their shared mechanism of action as sFRP-1 inhibitors. WAY-316606 is a more extensively characterized compound in the scientific literature for this particular activity.

| Property | This compound | WAY-316606 |

| CAS Number | 571904-77-3[1][2][3] | 915759-45-4[4][5][6][7] |

| Molecular Formula | C18H14FN3O2S[1][2][3] | C18H19F3N2O4S2[4][5][6][7] |

| Molecular Weight | 355.39 g/mol [1][2][3] | 448.48 g/mol [4][5][6][7] |

| Appearance | White to off-white solid[3] | Solid[4] |

| Solubility | DMSO: 16.67 mg/mL (with heating)[3] | DMSO: ≥44.8 mg/mL[5] |

Mechanism of Action: Wnt Signaling Activation

The canonical Wnt signaling pathway is tightly regulated. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

sFRP-1 is a secreted antagonist that directly binds to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors and LRP5/6 co-receptors.[8] This maintains the "off" state of the Wnt pathway.

WAY-316606 acts as a competitive inhibitor of sFRP-1.[4] By binding to sFRP-1, WAY-316606 prevents the interaction between sFRP-1 and Wnt proteins. This allows Wnt ligands to bind to the Fz/LRP5/6 receptor complex, leading to the disassembly of the β-catenin destruction complex. Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of Wnt target genes by associating with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[6]

References

- 1. cenmed.com [cenmed.com]

- 2. mybiosource.com [mybiosource.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

WAY-316606: A Technical Guide to its Application in Hair Growth Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the canonical Wnt/β-catenin signaling pathway.[1][2] Originally investigated for the treatment of osteoporosis due to the Wnt pathway's role in bone formation, WAY-316606 has emerged as a promising agent for promoting hair growth.[3][4][5] This guide provides a comprehensive technical overview of the core scientific findings, experimental methodologies, and signaling pathways associated with WAY-316606 in the context of hair follicle biology.

The Wnt/β-catenin signaling cascade is fundamental to the development and cyclical regeneration of hair follicles.[6][7][8] Dysregulation of this pathway is implicated in hair loss disorders such as androgenetic alopecia, where elevated levels of Wnt inhibitors like sFRP-1 are observed.[9] WAY-316606's mechanism of action centers on the inhibition of sFRP-1, thereby disinhibiting the Wnt pathway and promoting the anagen (growth) phase of the hair cycle.[9][10] This targeted approach offers a potentially safer therapeutic strategy compared to broad-acting agents, as it facilitates the activity of Wnt ligands already present in the hair follicle microenvironment.[9][11][12]

Mechanism of Action: Wnt/β-Catenin Pathway Modulation

WAY-316606 functions by binding to sFRP-1 with a high affinity (Kd = 0.08 μM), preventing it from sequestering Wnt ligands.[1] This allows Wnt proteins to bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. The formation of this complex leads to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK-3β, and CK1α). Consequently, β-catenin is no longer phosphorylated and targeted for ubiquitination and proteasomal degradation. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes essential for hair follicle proliferation and differentiation.[6][8][9] Studies have shown that treatment of human hair follicles with WAY-316606 significantly increases the transcription of Wnt target genes such as AXIN2 and LEF1.[9]

Quantitative Data from Ex Vivo Human Hair Follicle Studies

The primary research investigating WAY-316606 for hair growth utilized ex vivo organ culture of human scalp hair follicles. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Concentration | Duration | Mean Hair Shaft Elongation (mm) | % Increase vs. Control | Statistical Significance |

| Vehicle Control (0.02% DMSO) | N/A | 6 days | ~1.2 mm | N/A | N/A |

| WAY-316606 | 2 µM | 6 days | ~2.2 mm | ~83% | p < 0.001 |

Data adapted from Hawkshaw et al., 2018.[9]

Table 2: Effect of WAY-316606 on Hair Cycle Stage and Proliferation

| Parameter | Vehicle Control (0.02% DMSO) | WAY-316606 (2 µM) | % Change | Statistical Significance |

| % Anagen VI Follicles (Day 6) | ~10% | ~60% | ~500% increase | p < 0.001 |

| % Ki-67+ Proliferating Matrix Keratinocytes | ~30% | ~50% | ~67% increase | p < 0.01 |

| K85 (Hair Shaft Keratin) Expression (Arbitrary Units) | ~100 | ~150 | ~50% increase | p < 0.01 |

Data adapted from Hawkshaw et al., 2018.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the key experiments conducted in the study of WAY-316606 for hair growth.

Human Hair Follicle Ex Vivo Organ Culture

This protocol describes the isolation and culture of human hair follicles to study the effects of WAY-316606.

Materials:

-

Human scalp skin samples (typically from occipital region of patients undergoing hair transplantation).

-

Williams E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and 1% penicillin/streptomycin.

-

WAY-316606 (stock solution in DMSO).

-

Vehicle control (DMSO).

-

24-well culture plates.

-

Sterile microdissection tools (forceps, scalpel).

-

Stereomicroscope.

Procedure:

-

Human anagen VI hair follicles are isolated from scalp skin by microdissection under a stereomicroscope.[9]

-

Isolated follicles are placed individually into wells of a 24-well plate containing 1 mL of supplemented Williams E medium.

-

WAY-316606 is added to the treatment group wells to a final concentration of 2 µM. The vehicle control group receives an equivalent volume of DMSO (final concentration 0.02%).[9]

-

Follicles are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

The culture medium with respective treatments is changed every 2 days.

-

Hair shaft elongation is measured daily for 6 days by capturing digital images and analyzing them with imaging software. The length of the hair shaft extending from the base of the follicle is measured.[9][13]

-

At the end of the culture period (e.g., 6 days), follicles are harvested for further analysis, such as cryosectioning for immunohistochemistry or RNA extraction for qPCR.[9]

Quantitative Immunohistomorphometry

This protocol is for the quantitative analysis of protein expression and cell proliferation within the cultured hair follicles.

Materials:

-

Cryosectioned hair follicles (5-7 µm sections).

-

Primary antibodies (e.g., anti-K85, anti-Ki-67, anti-β-catenin).

-

Fluorescently-labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Frozen sections of hair follicles are fixed, permeabilized, and blocked.

-

Sections are incubated with the primary antibody overnight at 4°C.

-

After washing, sections are incubated with the appropriate fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Slides are mounted and imaged using a fluorescence microscope.

-

For quantitative analysis, the fluorescence intensity (e.g., for K85) or the number of positive cells (e.g., for Ki-67) within a defined region of interest (e.g., hair matrix) is measured using image analysis software.[9]

-

Data are normalized to the total number of cells (DAPI-positive nuclei) in the region of interest.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of Wnt target genes in response to WAY-316606 treatment.

Materials:

-

Cultured hair follicles.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for target genes (AXIN2, LEF1) and a housekeeping gene (GAPDH).

-

Real-time PCR system.

Procedure:

-

Total RNA is extracted from whole hair follicles after 24 hours of treatment with WAY-316606 or vehicle.[9]

-

RNA quality and quantity are assessed.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR is performed in triplicate for each target gene and the housekeeping gene.

-

Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10]

Conclusion and Future Directions

The available data strongly support the role of WAY-316606 as a promoter of human hair growth ex vivo. Its specific mechanism of action, targeting the sFRP-1-mediated inhibition of the Wnt/β-catenin pathway, presents a rational and targeted approach for the development of novel therapeutics for hair loss disorders. The significant increase in hair shaft elongation and the maintenance of the anagen phase in cultured human hair follicles are compelling preclinical findings.

Future research should focus on clinical trials to evaluate the safety and efficacy of topically applied WAY-316606 in human subjects with androgenetic alopecia.[5][14] Further studies could also explore the optimal formulation for scalp delivery, potential synergistic effects with other hair growth-promoting agents, and the long-term effects of modulating the Wnt pathway in the scalp. The robust ex vivo model detailed in this guide will continue to be an invaluable tool for these future investigations.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. hairguard.com [hairguard.com]

- 4. Experimental Osteoporosis Drug Could Treat Human Hair Loss | Sci.News [sci.news]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

- 7. Distinct functions for Wnt/β-catenin in hair follicle stem cell proliferation and survival and interfollicular epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of beta-catenin signaling programs embryonic epidermis to hair follicle fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying Novel Strategies For Treating Hair Loss Disorders [venkatcenter.com]

- 11. Osteoporosis drug found to stimulate hair follicle growth - Juta MedicalBrief [medicalbrief.co.za]

- 12. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WAY-316606 - Drug Stimulates Hair Growth Works 3X Faster [hairauthority.com]

- 14. newatlas.com [newatlas.com]

WAY-313201: A Potent Modulator of Osteoblast Differentiation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-313201 and its more potent analog, WAY-316606, have emerged as significant small molecule inhibitors of Secreted Frizzled-Related Protein 1 (sFRP-1).[1] sFRP-1 is a key antagonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation.[1][2][3][4] By inhibiting sFRP-1, this compound effectively disinhibits the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. This, in turn, activates the transcription of target genes essential for osteoblast proliferation, differentiation, and survival, ultimately promoting bone formation. This technical guide provides an in-depth overview of the role of this compound in osteoblast differentiation, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is central to the pro-osteogenic effects of this compound. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt ligands to the Frizzled (FZD) receptor and LRP5/6 co-receptor disrupts this destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of genes crucial for osteogenesis, such as Runx2 and Sp7 (Osterix).

sFRP-1, the target of this compound, acts as a decoy receptor by binding directly to Wnt ligands, preventing them from interacting with the FZD-LRP5/6 receptor complex. This compound inhibits sFRP-1, thereby restoring Wnt signaling and promoting osteoblast differentiation.

References

- 1. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

WAY-313201: An In-Depth Technical Guide on Biological Activity and Targets

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of publicly available scientific literature, chemical databases, and patent records, it has been determined that there is a significant lack of detailed, peer-reviewed information regarding the biological activity and specific molecular targets of the compound designated as WAY-313201 (CAS 571904-77-3) .

While several chemical suppliers list this compound and anecdotally describe it as a "selective GSK-3β inhibitor," these claims are not substantiated by accessible primary research publications. As a result, the core requirements of this technical guide—including the presentation of quantitative biological data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time.

This document serves to transparently communicate the current state of knowledge and the limitations in providing a detailed technical whitepaper on this compound.

Summary of Available Information

Commercial vendors of research chemicals are the primary source of information for this compound. The compound is typically categorized as a "biochemical" or "active molecule." Some suppliers further classify it as a selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). However, these classifications are not accompanied by supporting data, such as:

-

Quantitative Biological Data: No IC50, Ki, or other potency and affinity values for GSK-3β or any other potential target have been published in peer-reviewed journals.

-

Selectivity Profile: There is no available data on the selectivity of this compound against other kinases or off-target proteins.

-

Mechanism of Action: The molecular mechanism by which this compound might inhibit GSK-3β (e.g., ATP-competitive, non-competitive) is unknown.

-

In Vitro and In Vivo Studies: No published studies detailing the effects of this compound in cell-based assays or animal models have been identified.

Chemical Identity

The chemical structure and basic properties of this compound are available from supplier databases.

| Property | Value |

| IUPAC Name | 1-(2,3-dihydro-1H-indol-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethan-1-one |

| CAS Number | 571904-77-3 |

| Molecular Formula | C₁₈H₁₄FN₃O₂S |

| Molecular Weight | 355.39 g/mol |

The Putative Target: Glycogen Synthase Kinase 3 beta (GSK-3β)

Although specific data for this compound is lacking, a general overview of its putative target, GSK-3β, is relevant for researchers interested in this class of compounds.

GSK-3β is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including:

-

Glycogen metabolism

-

Cell signaling (e.g., Wnt/β-catenin pathway, PI3K/Akt pathway)

-

Cell proliferation and differentiation

-

Apoptosis

-

Neuronal function

Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and certain cancers. Consequently, the development of selective GSK-3β inhibitors is an active area of drug discovery.

GSK-3β Signaling Pathway

The activity of GSK-3β is primarily regulated by inhibitory phosphorylation. In the canonical PI3K/Akt signaling pathway, activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn activates the kinase Akt. Akt then phosphorylates GSK-3β at Serine 9, leading to its inactivation. This relieves the inhibitory effect of GSK-3β on its downstream targets, such as glycogen synthase and β-catenin.

Generic Experimental Protocols for Assessing GSK-3β Inhibition

For researchers who wish to independently verify the activity of this compound or other putative GSK-3β inhibitors, the following are generalized experimental workflows.

In Vitro Kinase Assay

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β.

Methodology:

-

Reagent Preparation: Recombinant human GSK-3β, a specific peptide substrate (e.g., a derivative of glycogen synthase), ATP, and an appropriate kinase buffer are prepared.

-

Compound Dilution: this compound is serially diluted in a suitable solvent (e.g., DMSO) to a range of concentrations.

-

Reaction Incubation: The enzyme, substrate, and test compound are pre-incubated in a microplate well.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. Common detection methods include:

-

Luminescence-based assays: Measuring the amount of remaining ATP (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion and Recommendations

The assertion that this compound is a selective GSK-3β inhibitor is not currently supported by publicly accessible, peer-reviewed scientific data. For researchers in academia and the pharmaceutical industry, this lack of foundational data presents a significant challenge in evaluating the potential of this compound.

It is strongly recommended that any investigation into the biological effects of this compound begin with a rigorous in-house characterization of its activity and selectivity. This would involve:

-

Confirmation of Chemical Identity and Purity: Analysis of the purchased compound by methods such as NMR and mass spectrometry.

-

In Vitro Kinase Profiling: Testing the compound against a panel of kinases to determine its potency and selectivity for GSK-3β.

-

Cell-based Target Engagement Assays: Verifying that the compound can inhibit GSK-3β activity in a cellular context, for example, by measuring the phosphorylation of downstream targets.

Until such data becomes available in the public domain, the biological activity and targets of this compound remain unconfirmed. Researchers should exercise caution and independently validate any claims regarding this compound's mechanism of action.

The sFRP-1 Inhibitor WAY-316606: A Comprehensive Technical Review

An In-depth Examination of the Wnt/β-Catenin Signaling Modulator

Executive Summary: This technical guide provides a comprehensive review of WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). Initially investigated for its potential in treating osteoporosis due to its anabolic effects on bone, WAY-316606 has garnered significant interest for its ability to promote hair growth. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways. It is intended for researchers, scientists, and drug development professionals working in the fields of bone biology, dermatology, and regenerative medicine. It is important to note that in some literature and commercial listings, there may be ambiguity between WAY-316606 and a similarly designated compound, WAY-313201. This review focuses on the well-characterized sFRP-1 inhibitor, WAY-316606.

Mechanism of Action: Potentiating Wnt/β-Catenin Signaling

WAY-316606 functions as an antagonist of sFRP-1, a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] sFRP-1 directly binds to Wnt ligands, preventing them from interacting with their cell surface receptors, the Frizzled (Fzd) family of proteins, and their co-receptors, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This sequestration of Wnt ligands by sFRP-1 leads to the degradation of β-catenin in the cytoplasm, thereby inhibiting the transcription of Wnt target genes.

By binding to sFRP-1, WAY-316606 competitively inhibits the interaction between sFRP-1 and Wnt proteins. This frees Wnt ligands to bind to the Fzd/LRP5/6 receptor complex, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation, differentiation, and tissue development. This activation of the Wnt/β-catenin pathway is the primary mechanism through which WAY-316606 exerts its effects on bone formation and hair follicle cycling.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and ex vivo quantitative data for WAY-316606.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Kd (sFRP-1) | 0.08 µM | Tryptophan Fluorescence Quenching | Recombinant human sFRP-1 | [3] |

| EC50 | 0.65 µM | TCF/LEF Luciferase Reporter Assay | U2-OS (human osteosarcoma) | [3] |

Table 2: Ex Vivo Efficacy in Bone and Hair Follicle Models

| Application | Endpoint | Concentration | Model | Reference |

| Bone Formation | Increased total bone area | As low as 0.0001 µM | Murine Calvarial Organ Culture | [3] |

| Hair Growth | Enhanced hair shaft elongation | Not specified | Human Hair Follicle Organ Culture | [4] |

| Hair Growth | Increased K85 (hair shaft keratin) expression | Not specified | Human Hair Follicle Organ Culture | [4] |

| Hair Growth | Inhibition of spontaneous catagen (regression) | Not specified | Human Hair Follicle Organ Culture | [4] |

Experimental Protocols

TCF/LEF Luciferase Reporter Assay for Wnt/β-Catenin Signaling Activity

This assay quantifies the activation of the Wnt/β-catenin pathway by measuring the transcriptional activity of T-cell factor/lymphoid enhancer factor (TCF/LEF), downstream effectors of β-catenin.

Methodology:

-

Cell Culture and Transfection:

-

Human osteosarcoma (U2-OS) cells are cultured in appropriate media.

-

Cells are transiently co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

-

-

Compound Treatment:

-

Following transfection, cells are treated with varying concentrations of WAY-316606 or a vehicle control.

-

-

Luciferase Activity Measurement:

-

After a defined incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

The fold change in luciferase activity relative to the vehicle control is determined to assess the dose-dependent activation of the Wnt/β-catenin pathway.

-

The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.

-

Tryptophan Fluorescence Quenching Assay for sFRP-1 Binding Affinity

This biophysical assay measures the direct binding of WAY-316606 to sFRP-1 by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein.

Methodology:

-

Protein and Compound Preparation:

-

Recombinant human sFRP-1 is purified and prepared in a suitable buffer.

-

WAY-316606 is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

-

Fluorescence Measurement:

-

The intrinsic tryptophan fluorescence of sFRP-1 is measured using a spectrofluorometer with an excitation wavelength of approximately 295 nm and an emission spectrum recorded from 300 to 400 nm.

-

Aliquots of WAY-316606 are titrated into the sFRP-1 solution.

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity is recorded after each addition of the compound.

-

The quenching of the tryptophan fluorescence, indicating binding of WAY-316606 to sFRP-1, is plotted against the compound concentration.

-

The dissociation constant (Kd), a measure of binding affinity, is determined by fitting the binding curve to a suitable model.

-

Murine Calvarial Organ Culture for Bone Formation

This ex vivo model assesses the anabolic effect of WAY-316606 on bone formation.

Methodology:

-

Tissue Isolation:

-

Calvaria (skullcaps) are dissected from neonatal mice.

-

The calvaria are cleaned of soft tissue and placed in culture.

-

-

Compound Treatment:

-

Individual calvaria are cultured in media containing different concentrations of WAY-316606 or a vehicle control.

-

-

Assessment of Bone Formation:

-

After the culture period, the calvaria are fixed and stained (e.g., with Alizarin Red S) to visualize mineralized bone.

-

The total bone area or other parameters of bone formation are quantified using image analysis software.

-

Human Hair Follicle Organ Culture for Hair Growth

This ex vivo model evaluates the effect of WAY-316606 on human hair growth.

Methodology:

-

Hair Follicle Isolation:

-

Human scalp skin samples are obtained from cosmetic surgery (with patient consent).

-

Individual anagen (growing phase) hair follicles are micro-dissected.

-

-

Compound Treatment:

-

Isolated hair follicles are cultured in a specialized medium supplemented with various concentrations of WAY-316606 or a vehicle control.

-

-

Analysis of Hair Growth Parameters:

-

Hair shaft elongation is measured daily using a microscope and imaging software.

-

At the end of the culture period, hair follicles are harvested for histological and immunohistochemical analysis to assess markers of proliferation (e.g., Ki67) and hair keratin expression (e.g., K85).

-

The percentage of hair follicles remaining in the anagen phase is determined to assess the inhibition of catagen.

-

Signaling Pathways and Experimental Workflows

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of WAY-316606.

Caption: Experimental workflow for the TCF/LEF Luciferase Reporter Assay.

References

- 1. belgraviacentre.com [belgraviacentre.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. apexbt.com [apexbt.com]

- 4. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

sFRP-1: A Viable Therapeutic Target for Hair Loss - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Frizzled-Related Protein 1 (sFRP-1) has emerged as a key regulator in the intricate signaling pathways governing hair follicle cycling. As a potent antagonist of the Wnt/β-catenin signaling cascade, a pathway crucial for maintaining the anagen (growth) phase of the hair cycle, sFRP-1 presents a compelling target for therapeutic intervention in hair loss conditions such as androgenetic alopecia. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of sFRP-1 in hair follicle biology, the therapeutic rationale for its inhibition, and detailed experimental protocols to facilitate further research and drug development in this promising area.

The Role of sFRP-1 in the Hair Follicle Cycle

The human hair follicle undergoes a perpetual cycle of growth (anagen), regression (catagen), and rest (telogen). The transition between these phases is tightly regulated by a complex interplay of signaling molecules. The canonical Wnt/β-catenin pathway is a master regulator of this process, promoting the proliferation and differentiation of hair follicle stem cells and maintaining the anagen phase.[1]

sFRP-1, a secreted glycoprotein, acts as a natural inhibitor of the Wnt signaling pathway.[2] It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface. This sequestration of Wnt ligands leads to the degradation of β-catenin, thereby attenuating the downstream signaling cascade that is essential for hair growth.

Studies have shown that sFRP-1 is expressed in the dermal papilla (DP), a specialized mesenchymal compartment of the hair follicle that plays a critical role in regulating hair growth. In individuals with androgenetic alopecia, there is an observed upregulation of sFRP-1 in the dermal papilla cells of balding scalp, suggesting a direct role in the miniaturization of hair follicles and the shortening of the anagen phase characteristic of this condition.

The Wnt/β-Catenin Signaling Pathway and sFRP-1 Inhibition

The canonical Wnt signaling pathway is initiated by the binding of a Wnt protein to a Frizzled receptor and its co-receptor LRP5 or LRP6. This interaction leads to the recruitment of the Dishevelled (Dvl) protein, which in turn inhibits the "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Upon Wnt binding, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation, differentiation, and hair follicle morphogenesis.[1]

sFRP-1 disrupts this pathway at the extracellular level. By binding to Wnt ligands, sFRP-1 effectively reduces the concentration of Wnt available to activate the Frizzled receptors, thereby maintaining the activity of the destruction complex and suppressing β-catenin-mediated gene transcription.

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of sFRP-1.

sFRP-1 as a Therapeutic Target for Hair Loss

The central role of sFRP-1 in antagonizing the pro-anagen Wnt/β-catenin pathway makes it an attractive therapeutic target for the treatment of hair loss. The pharmacological inhibition of sFRP-1 is hypothesized to restore Wnt signaling in the hair follicle, thereby promoting hair growth, increasing hair shaft thickness, and prolonging the anagen phase.

A key pharmacological agent in this area is WAY-316606, a small molecule inhibitor of sFRP-1. Originally developed for the treatment of osteoporosis, WAY-316606 has demonstrated significant hair growth-promoting effects in ex vivo studies using human hair follicles.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of sFRP-1 inhibition on human hair follicles.

| Treatment Group | Mean Hair Shaft Elongation (mm) after 6 days | Percentage of Follicles in Anagen Phase after 6 days | Reference |

| Control (Vehicle) | 1.2 ± 0.1 | 60% | |

| WAY-316606 (2µM) | 2.2 ± 0.2 | 80% | |

| Data are presented as mean ± standard error of the mean. |

Table 1: Effect of WAY-316606 on Hair Shaft Elongation and Anagen Maintenance in ex vivo Human Hair Follicle Culture

| Treatment Group | Mean Keratin 85 (K85) Immunofluorescence Intensity (Arbitrary Units) | Reference |

| Control (Vehicle) | 100 ± 10 | |

| WAY-316606 (2µM) | 150 ± 15 | |

| Data are presented as mean ± standard error of the mean, normalized to the control group. |

Table 2: Effect of WAY-316606 on Hair Shaft Keratin 85 Expression

| Treatment Group | Relative mRNA Expression of AXIN2 | Relative mRNA Expression of LEF1 | Reference |

| Control (Vehicle) | 1.0 | 1.0 | |

| rh-sFRP-1 | 0.5 | 0.6 | |

| WAY-316606 (2µM) | 1.8 | 1.5 | |

| Data are presented as fold change relative to the control group. |

Table 3: Modulation of Wnt Target Gene Expression by sFRP-1 and its Inhibitor

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sFRP-1 and hair follicle biology.

Human Hair Follicle Organ Culture

This protocol describes the isolation and ex vivo culture of human hair follicles to study the effects of therapeutic compounds on hair growth.

Materials:

-

Human scalp skin samples from occipital region (obtained with informed consent)

-

William's E medium supplemented with 10% fetal bovine serum, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and 2 mM L-glutamine

-

Phosphate-buffered saline (PBS)

-

Sterile surgical instruments (forceps, scalpels, needles)

-

Stereomicroscope

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Scalp skin samples are washed in sterile PBS.

-

Under a stereomicroscope, individual anagen VI hair follicles are microdissected from the subcutaneous fat.

-

Isolated hair follicles are placed in a sterile petri dish containing supplemented William's E medium.

-

One intact hair follicle is transferred to each well of a 24-well plate containing 1 mL of pre-warmed supplemented William's E medium.

-

The plates are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

The culture medium is changed every 48 hours.

-

Hair shaft elongation is measured daily using a calibrated eyepiece or imaging software.

Figure 2: Experimental workflow for human hair follicle organ culture.

Microarray Analysis of Microdissected Dermal Papilla

This protocol outlines the procedure for analyzing the gene expression profile of dermal papilla cells.

Materials:

-

Microdissected dermal papillae from human hair follicles

-

RNA extraction kit (e.g., RNeasy Micro Kit, Qiagen)

-

RNA amplification kit (e.g., Ovation Pico WTA System, NuGEN)

-

Microarray platform (e.g., Affymetrix Human Genome U133 Plus 2.0 Array)

-

Hybridization, washing, and staining reagents specific to the microarray platform

-

Microarray scanner

-

Data analysis software

Procedure:

-

Dermal papillae are microdissected from anagen hair follicles.

-

Total RNA is extracted from the pooled dermal papillae using a specialized micro-RNA extraction kit.

-

The quantity and quality of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.

-

The RNA is amplified to generate sufficient material for microarray analysis.

-

The amplified and labeled cRNA is hybridized to the microarray chip.

-

The microarray chip is washed, stained, and scanned to detect the hybridization signals.

-

The raw data is normalized and analyzed to identify differentially expressed genes between different experimental conditions.

Immunofluorescence Staining for Keratin 85 (K85)

This protocol details the visualization of K85, a marker of hair shaft keratinization, in hair follicles.

Materials:

-

Cultured human hair follicles

-

4% paraformaldehyde (PFA) in PBS

-

30% sucrose in PBS

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: mouse anti-K85

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Hair follicles are fixed in 4% PFA for 2 hours at 4°C.

-

The fixed follicles are cryoprotected by incubation in 30% sucrose overnight at 4°C.

-

The follicles are embedded in OCT compound and frozen.

-

10 µm thick cryosections are cut using a cryostat and mounted on slides.

-

The sections are permeabilized and blocked for 1 hour at room temperature.

-

The sections are incubated with the primary anti-K85 antibody overnight at 4°C.

-

After washing, the sections are incubated with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

The sections are counterstained with DAPI.

-

The slides are mounted and visualized using a fluorescence microscope.

-

Fluorescence intensity is quantified using image analysis software.

Quantitative Real-Time PCR (qPCR) for AXIN2 and LEF1

This protocol describes the measurement of Wnt target gene expression in hair follicles.

Materials:

-

Cultured human hair follicles

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for AXIN2, LEF1, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Total RNA is extracted from whole hair follicles.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

qPCR is performed in triplicate for each gene of interest and the housekeeping gene.

-

The relative expression of AXIN2 and LEF1 is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Future Directions and Conclusion

The inhibition of sFRP-1 represents a promising and targeted approach for the treatment of hair loss. The preclinical data for sFRP-1 inhibitors like WAY-316606 are encouraging, demonstrating a clear potential to promote hair growth by modulating the Wnt/β-catenin pathway.

Future research should focus on:

-

Clinical Trials: Rigorous clinical trials are necessary to establish the safety and efficacy of topical sFRP-1 inhibitors in human subjects with androgenetic alopecia.

-

Formulation Development: Optimizing the topical delivery of sFRP-1 inhibitors to ensure adequate penetration to the dermal papilla is crucial for therapeutic success.

-

Long-term Safety: Assessing the long-term safety profile of chronic sFRP-1 inhibition in the scalp is essential.

References

Methodological & Application

Application Notes and Protocols: WAY-313201 Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation and storage of WAY-313201 stock solutions to ensure product integrity and experimental reproducibility.

Product Information and Solubility

This compound is a research compound with specific solubility characteristics that must be considered for accurate and effective use in experimental settings.

Table 1: this compound Solubility Data

| Solvent | Concentration (1 mg) | Concentration (5 mg) | Concentration (10 mg) | Concentration (25 mg) |

| DMSO | 2.8138 mL (1 mM) | 14.0691 mL (1 mM) | 28.1381 mL (1 mM) | 70.3453 mL (1 mM) |

| 0.5628 mL (5 mM) | 2.8138 mL (5 mM) | 5.6276 mL (5 mM) | 14.0691 mL (5 mM) |

Note: One source indicates a general solubility of < 1 mg/mL, suggesting the compound is slightly soluble or insoluble in aqueous solutions[1]. The data in the table is derived from a supplier's recommendation for preparation in DMSO[2].

Recommended Storage Conditions

Proper storage of this compound, both in its powdered form and as a stock solution, is critical to maintaining its stability and activity.

Table 2: Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | |

| In Solvent | -80°C | 6 months - 1 year | Protect from light. Use within 6 months is recommended[2]. One source suggests stability for up to 1 year[1]. |

| -20°C | 1 month | Protect from light[2]. |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Tabletop centrifuge

Procedure:

-

Pre-handling of Powder: Before opening, briefly centrifuge the vial of this compound powder to ensure that any material entrapped in the cap is collected at the bottom of the vial[1].

-

Solvent Addition: Based on the desired stock concentration from Table 1, carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may assist in dissolution, but be cautious of potential degradation with excessive heat.

-

Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials[2].

-

Storage: Immediately store the aliquots at the recommended temperature as per Table 2. For long-term storage, -80°C is preferred. Ensure the aliquots are protected from light[2].

Visualized Workflows

The following diagrams illustrate the key processes for preparing and storing this compound.

Caption: A flowchart of the stock solution preparation process.

Caption: Guidelines for optimal storage and handling.

References

Application Notes and Protocols for WAY-313201 in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of WAY-313201 for in vitro studies. This compound is an inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a known antagonist of the Wnt signaling pathway. By inhibiting sFRP-1, this compound effectively activates Wnt/β-catenin signaling, a critical pathway in cell proliferation, differentiation, and development.

The following sections detail the mechanism of action, recommended starting concentrations for various assays, and comprehensive protocols for key experiments. It is important to note that much of the publicly available quantitative data pertains to WAY-316606, a closely related and more potent analog of this compound. The provided concentrations for WAY-316606 should serve as a strong starting point for optimizing experiments with this compound.

Mechanism of Action: Wnt/β-Catenin Pathway Activation

This compound functions by binding to sFRP-1, preventing it from sequestering Wnt ligands. This allows Wnt proteins to bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors, initiating the canonical Wnt signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes.

Quantitative Data Summary

The following table summarizes the effective concentrations of the related compound WAY-316606 in various in vitro assays. These values are provided as a reference to guide the determination of the optimal concentration for this compound.

| Assay Type | Cell Line/System | Readout | Compound | Effective Concentration | Reference |

| sFRP-1 Inhibition | Biochemical Assay | Fluorescence Polarization | WAY-316606 | IC₅₀: 0.5 µM | [1] |

| Wnt Signaling Reporter | U2-OS Osteosarcoma Cells | Luciferase Activity | WAY-316606 | EC₅₀: 0.65 µM | [1][2] |

| Wnt Signaling Reporter | U2-OS Osteosarcoma Cells | Luciferase Activity | sFRP-1 Inhibitor | EC₅₀: 1.27 µM | |

| Bone Formation | Murine Calvarial Organ Culture | Total Bone Area | WAY-316606 | Effective at 0.1 nM | [1] |

| Hair Follicle Growth | Human Hair Follicle Organ Culture | Hair Shaft Elongation | WAY-316606 | Qualitatively effective | [2] |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range of this compound that is non-toxic to the cells used in subsequent functional assays.

Materials:

-

Cells of interest (e.g., U2-OS, HaCaT, primary dermal papilla cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on related compounds, would be from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Wnt/β-Catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)

This assay directly measures the activation of the canonical Wnt pathway by quantifying the transcriptional activity of TCF/LEF.

Materials:

-

HEK293T or U2-OS cells

-

TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells in a 24-well plate with TOP-Flash or FOP-Flash plasmid and the Renilla plasmid.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). A starting range of 0.1 µM to 10 µM is recommended.

-

Incubation: Incubate for 16-24 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the specific activation of Wnt signaling.

In Vitro Osteoblast Differentiation Assay

This compound is expected to promote osteoblast differentiation through Wnt pathway activation. This can be assessed by measuring alkaline phosphatase (ALP) activity and matrix mineralization.

Materials:

-

MC3T3-E1 pre-osteoblastic cells or primary mesenchymal stem cells

-

Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

This compound stock solution

-

ALP activity assay kit

-

Alizarin Red S staining solution

-

Cetylpyridinium chloride (for quantification of Alizarin Red S staining)

Procedure:

-

Cell Seeding and Induction: Plate cells and grow to confluence. Induce differentiation by replacing the growth medium with osteogenic differentiation medium.

-

Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the differentiation medium. Refresh the medium and compound every 2-3 days.

-

ALP Activity (Early Marker): After 7-10 days, lyse the cells and measure ALP activity according to the kit manufacturer's instructions. Normalize to total protein concentration.

-

Matrix Mineralization (Late Marker): After 14-21 days, fix the cells and stain with Alizarin Red S to visualize calcium deposits.

-

Quantification: For quantitative analysis, elute the Alizarin Red S stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

Human Hair Follicle Organ Culture

This ex vivo model allows for the assessment of this compound's effect on hair growth.

Materials:

-

Human scalp skin samples

-

Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics

-

This compound stock solution

-

Stereomicroscope

-

Digital camera and image analysis software

Procedure:

-

Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin under a stereomicroscope.

-

Culture: Place individual follicles in a 24-well plate containing supplemented Williams E medium.

-

Treatment: Add this compound at various concentrations (e.g., 10 nM to 10 µM) to the culture medium.

-

Measurement: Measure the length of the hair shaft daily using a digital camera attached to the microscope and image analysis software.

-

Data Analysis: Calculate the change in hair shaft length over time for each treatment group compared to the vehicle control.

Conclusion

These application notes and protocols provide a framework for investigating the in vitro efficacy of this compound. Due to the limited availability of specific data for this compound, it is crucial to perform dose-response experiments for each new cell type and assay to determine the optimal effective concentration. The data available for the related compound WAY-316606 offers a valuable starting point for these investigations. Careful experimental design and optimization are key to obtaining robust and reproducible results.

References

Application Notes and Protocols for WAY-313201 in Dermal Papilla Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-313201 (also known as WAY-316606) is a potent inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a known antagonist of the Wnt/β-catenin signaling pathway.[1][2] In the context of hair follicle biology, the dermal papilla, a specialized mesenchymal cell population at the base of the hair follicle, plays a crucial role in regulating hair growth cycles.[3][4] The Wnt/β-catenin pathway is a key regulator of hair follicle development and regeneration.[5][6] By inhibiting SFRP1, this compound effectively enhances Wnt/β-catenin signaling in dermal papilla cells, leading to the promotion of hair growth. These application notes provide a detailed protocol for the culture of human dermal papilla cells and the application of this compound to study its effects on this critical cell type.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (WAY-316606) on human hair follicle organ cultures, which provide a strong indication of its activity on the embedded dermal papilla cells.

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Concentration | Duration | Mean Hair Shaft Elongation (mm) | Fold Change vs. Control |

| Vehicle Control (0.02% DMSO) | N/A | 6 days | ~0.8 | 1.0 |

| WAY-316606 | 2 µM | 6 days | ~1.1 | ~1.38 |

| Data extracted from Hawkshaw et al., 2018.[1] |

Table 2: Effect of WAY-316606 on Wnt Target Gene Expression in Hair Follicles

| Target Gene | Treatment Group | Concentration | Duration | Fold Change in mRNA Expression vs. Control |

| AXIN2 | WAY-316606 | 2 µM | 24 hours | Significant Increase |

| LEF1 | WAY-316606 | 2 µM | 24 hours | Significant Increase |

| Data extracted from Hawkshaw et al., 2018.[1] |

Experimental Protocols

Protocol 1: Isolation and Culture of Human Dermal Papilla Cells

This protocol describes the micro-dissection and explant culture method for isolating human dermal papilla cells from hair follicles.

Materials:

-

Human scalp tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (or Antibiotic-Antimycotic solution)

-

Sterile Phosphate-Buffered Saline (PBS)

-

0.05% Trypsin-EDTA

-

Sterile dissecting tools (forceps, scalpels, needles)

-

Petri dishes (35 mm and 100 mm)

-

Serological pipettes

-

Centrifuge tubes (15 mL and 50 mL)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Tissue Preparation:

-

Obtain human scalp tissue in accordance with ethical guidelines.

-

Wash the tissue multiple times with sterile PBS containing antibiotics.

-

Isolate individual hair follicles from the subcutaneous fat using sterile dissecting tools.

-

-

Dermal Papilla Isolation (Micro-dissection):

-

Under a dissecting microscope, transect the hair follicle bulb.

-

Invert the epithelial portion of the bulb to expose the dermal papilla.

-

Carefully dissect the dermal papilla from the surrounding dermal sheath and epithelial cells.[1]

-

-

Explant Culture:

-

Place the isolated dermal papillae into a 35 mm petri dish containing DMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

-

Make small scratches on the surface of the petri dish to help the papillae adhere.

-

Incubate at 37°C and 5% CO2. Do not disturb the plates for the first 10 days to allow for cell migration and outgrowth from the explants.[1]

-

-

Cell Culture and Maintenance:

-

Once cells have migrated out from the explant and formed a monolayer, the culture medium can be changed to DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Change the medium every 2-3 days.

-

-

Subculturing (Passaging):

-

When the cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS.

-

Add a minimal volume of 0.05% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin with DMEM containing 10% FBS.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and re-plate at a 1:2 or 1:3 ratio.

-

Protocol 2: Treatment of Dermal Papilla Cells with this compound

This protocol outlines the procedure for treating cultured dermal papilla cells with this compound to assess its biological effects.

Materials:

-

Cultured human dermal papilla cells (passage 2-5)

-

This compound (WAY-316606)

-

Dimethyl sulfoxide (DMSO)

-

Dermal papilla cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Multi-well plates (6-well, 24-well, or 96-well, depending on the assay)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.[1] For example, dissolve 10 mg of this compound in 2.23 mL of DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Trypsinize and count the dermal papilla cells.

-

Seed the cells into the appropriate multi-well plates at a desired density. Allow the cells to adhere and grow for 24 hours before treatment.

-

-

Treatment with this compound:

-

Prepare a working solution of this compound in the culture medium. A final concentration of 2 µM has been shown to be effective.[1]

-

To prepare a 2 µM working solution from a 10 mM stock, perform a serial dilution. For example, dilute the 10 mM stock 1:5000 in the culture medium.

-

Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.02%) as the this compound-treated wells.[1]

-

Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.

-

-

Incubation and Analysis:

-

Incubate the cells for the desired period depending on the downstream analysis:

-

Proceed with the relevant downstream assays to analyze the effects of this compound on dermal papilla cell function.

-

Visualizations

Signaling Pathway of this compound in Dermal Papilla Cells

References

- 1. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological characterization of cultured dermal papilla cells and hair follicle regeneration in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

- 5. promocell.com [promocell.com]

- 6. Establishment and characterization of five immortalized human scalp dermal papilla cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-316606 in MC3T3-E1 Osteoblast Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a potent small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an antagonist of the canonical Wnt signaling pathway.[1][2] By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, leading to the activation of the Wnt/β-catenin signaling cascade. This pathway is crucial for osteoblast differentiation and bone formation.[2][3][4][5] In preclinical studies, WAY-316606 has been shown to stimulate bone formation in murine calvarial organ cultures and to improve bone mass in an osteoporosis mouse model.[2][6] These application notes provide detailed protocols for utilizing WAY-316606 to promote osteogenic differentiation in the murine pre-osteoblastic cell line MC3T3-E1.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a pivotal role in bone metabolism. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. The binding of Wnt ligands to their receptors, Frizzled and LRP5/6, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for transcription factors of the TCF/LEF family, initiating the transcription of genes that promote osteoblast differentiation and function. sFRP-1 is a soluble antagonist that binds directly to Wnt ligands, preventing them from activating their receptors. WAY-316606 inhibits sFRP-1, thereby promoting Wnt signaling and subsequent osteogenesis.[2][5][7]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of WAY-316606 on sFRP-1.

Quantitative Data Summary

| Parameter | Value | Reference |

| WAY-316606 Binding Affinity (KD) to sFRP-1 | 0.08 µM | [2] |

| WAY-316606 Inhibitory Potency (EC50) | 0.65 µM | [2] |

| Effective Concentration in Murine Calvarial Assay | As low as 0.0001 µM | [2] |

| Concentration Used in Hair Follicle Culture | 2 µM | [8] |

Experimental Protocols

Cell Culture and Maintenance of MC3T3-E1 Cells

The MC3T3-E1 cell line is a well-established model for studying osteoblast differentiation.

Materials:

-

MC3T3-E1 subclone 4 or 14

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Caption: General workflow for MC3T3-E1 cell culture.

Osteogenic Differentiation Assay with WAY-316606

Materials:

-

MC3T3-E1 cells

-

Complete α-MEM

-

Osteogenic induction medium: Complete α-MEM supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

WAY-316606 stock solution (e.g., 10 mM in DMSO)

-

24-well or 48-well plates

Protocol:

-

Seed MC3T3-E1 cells in multi-well plates at a density of 2 x 104 cells/cm2 and allow them to adhere overnight.

-

Replace the complete medium with osteogenic induction medium.

-

Add WAY-316606 to the osteogenic induction medium at desired final concentrations (a suggested range is 0.1 µM to 5 µM). Include a vehicle control (DMSO) group.

-